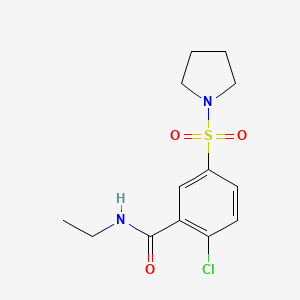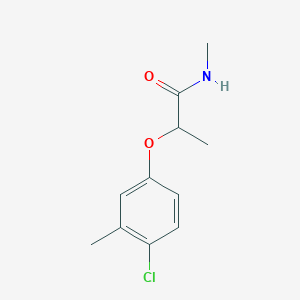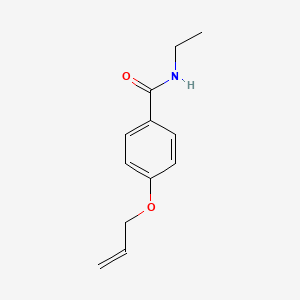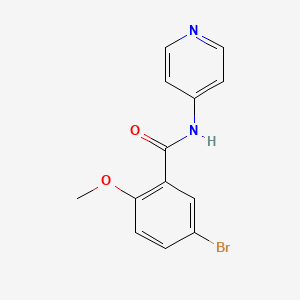![molecular formula C17H29ClN2O2 B4398885 1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4398885.png)
1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride
描述
1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride is a chemical compound with a molecular formula of C17H29ClN2O2 It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 1-methylpiperazine with 3-(3-propoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine;hydrochloride
- 1-Methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine;hydrochloride
Uniqueness
1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and pharmacological properties. Compared to its similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
属性
IUPAC Name |
1-methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-13-20-16-6-4-7-17(15-16)21-14-5-8-19-11-9-18(2)10-12-19;/h4,6-7,15H,3,5,8-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGIRRYZDXRTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxy-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398807.png)
![1-(2,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4398812.png)
![4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4398823.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4398830.png)
![3-{[(3-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398836.png)
![1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B4398838.png)
![2-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4398842.png)

![4-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398877.png)

![1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4398898.png)

![2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398906.png)
